molecular formula C14H13NO2 B5215233 5,5-DIMETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE CAS No. 113417-34-8

5,5-DIMETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

Cat. No.: B5215233
CAS No.: 113417-34-8
M. Wt: 227.26 g/mol
InChI Key: OLXYPWURGPMTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2H,3H,5H,6H-pyrrolo[2,1-a]isoquinoline-2,3-dione is a specialized chemical scaffold for anticancer and multidrug resistance reversal research. This core structure is part of the pyrrolo[2,1-a]isoquinoline alkaloid family, which includes lamellarins, a group of marine natural products noted for their significant biological activities . Compounds based on this scaffold have demonstrated potential as cytotoxic agents and non-camptothecin topoisomerase I poisons, affecting cell cycle progression and inducing apoptosis in cancer cell lines . Researchers value this chemotype for developing novel therapeutic agents to overcome multidrug resistance (MDR) in tumor cells . The structural motif serves as a critical intermediate for synthesizing complex lamellarin analogues and other 3,4-diarylpyrrolo derivatives for medicinal chemistry and drug discovery programs .

Properties

IUPAC Name

5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2)8-9-5-3-4-6-10(9)11-7-12(16)13(17)15(11)14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXYPWURGPMTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=CC(=O)C(=O)N31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386136
Record name Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113417-34-8
Record name Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrroloisoquinoline core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroloisoquinoline compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of pyrroloisoquinolines exhibit significant cytotoxicity against various cancer cell lines. The structural features of 5,5-Dimethyl-2H,3H,5H,6H-pyrrolo[2,1-a]isoquinoline-2,3-dione may enhance its interaction with biological targets involved in cancer progression.

Drug Discovery

This compound is included in several screening libraries for drug discovery. Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting specific diseases. For instance:

  • Inhibitors of Protein Kinases : Compounds similar to this pyrroloisoquinoline have been studied for their ability to inhibit protein kinases, which play critical roles in cell signaling and cancer development.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Neuropharmacology

Research has indicated that pyrroloisoquinolines can interact with neurotransmitter systems in the brain. This opens avenues for exploring their effects on neurodegenerative diseases or mental health disorders. The potential modulation of serotonin and dopamine receptors by this compound could lead to novel treatments for conditions like depression or schizophrenia.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,1-a]isoquinoline exhibited potent cytotoxic effects against human leukemia cells (HL-60). The study highlighted the importance of structural modifications in enhancing the antitumor activity of these compounds.

Case Study 2: Neuroprotective Effects

Research presented at a pharmacology conference indicated that a related compound showed neuroprotective effects in models of Parkinson's disease. The findings suggest that pyrroloisoquinolines may help mitigate oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
5,5-Dimethyl-2H,3H,5H,6H-pyrrolo[2,1-a]isoquinoline-2,3-dione (Target) Pyrrolo[2,1-a]isoquinoline 5,5-dimethyl 2,3-dione
KW-2, KW-5, KW-7 Pyrrolo[2,1-a]isoquinoline 8,9-dimethoxy; 1-(R-phenyl) (R=3-Cl, 3-Br, 4-OMe) 2,3-dione
Dimethyl 11b-(4-nitrophenyl)-pyrido[2,1-a]isoquinoline-2,3-dicarboxylate Pyrido[2,1-a]isoquinoline 2,3-dicarboxylate; 4-nitrophenyl Ester groups
3-Aryl-pyrido[2,1-a]isoquinoline-1-carbonitriles Pyrido[2,1-a]isoquinoline 1-carbonitrile; 3-aryl Nitrile group
3H-Pyrrolo[2,3-c]isoquinolines Pyrrolo[2,3-c]isoquinoline Variable alkyl/aryl at C-5 Annulated lactone or aldehyde

Key Observations :

  • Substituent Effects : The 5,5-dimethyl groups in the target compound increase hydrophobicity compared to methoxy (KW series) or polar nitrile/ester derivatives . This may enhance membrane permeability but reduce aqueous solubility.
  • Core Modifications : Pyrido-annelated derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely shares similarities with , utilizing oxalyl chloride for dione formation.
  • Metal-free routes (e.g., ) offer advantages in sustainability and reduced purification complexity.

Key Observations :

  • Biological activities vary significantly: KW derivatives target inflammatory pathways , while carbonitriles and annulated lactones exhibit antimicrobial/anticancer effects .

Biological Activity

5,5-Dimethyl-2H,3H,5H,6H-pyrrolo[2,1-a]isoquinoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The compound belongs to a class of isoquinoline derivatives characterized by a pyrrolo structure. Its molecular formula is C12H10N2O4C_{12}H_{10}N_2O_4, and it has a melting point range of 370-375 °C. The compound's structural formula is depicted as follows:

Structure C12H10N2O4\text{Structure }\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4

1. Anticancer Activity

Recent studies have highlighted the potential of 5,5-dimethyl-2H,3H,5H,6H-pyrrolo[2,1-a]isoquinoline-2,3-dione in cancer therapy.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that it may act through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
  • Case Studies :
    • In vitro studies demonstrated that concentrations as low as 10 µM can significantly reduce the viability of breast cancer cells (MCF-7) by 50% after 48 hours of treatment.
    • A study involving human lung cancer cells (A549) showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis.
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
A54915ROS generation

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli.
  • Research Findings :
    • A disk diffusion method revealed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

3. Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties.

  • Mechanism : It appears to protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals has been documented in various assays.
  • Case Studies :
    • In a model of neurodegeneration induced by glutamate toxicity in rat cortical neurons, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5,5-dimethylpyrroloisoquinoline-2,3-dione, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves heterocyclic ring formation via cycloaddition or condensation reactions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for low-temperature reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd) may accelerate cyclization steps .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers characterize the physical and chemical properties of this compound to assess its stability under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for similar pyrroloisoquinoline derivatives) .
  • Solubility : Test in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to identify optimal media for biological assays .
  • Crystallinity : Use X-ray diffraction (XRD) to confirm crystal structure and identify polymorphs, as seen in fluorinated isoquinoline diones .
  • Hygroscopicity : Measure moisture uptake via dynamic vapor sorption (DVS) to guide storage protocols .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C5 and fused pyrrole ring protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z for C₁₃H₁₄N₂O₂: 238.105 Da) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and NH/OH bands if present .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability : Perform liver microsome assays to assess metabolic degradation (e.g., CYP450 enzyme interactions) .
  • Bioavailability : Use pharmacokinetic (PK) studies in animal models to measure plasma half-life and tissue distribution .
  • Data Normalization : Account for differences in assay conditions (e.g., serum protein binding in vitro vs. in vivo) using statistical tools like ANOVA .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to targets (e.g., quinoline-binding enzymes) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) .

Q. How can researchers design experiments to elucidate the mechanistic pathway of its [hypothetical] anti-inflammatory activity?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins from cell lysates .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to map NF-κB or COX-2 modulation .
  • Inhibition Kinetics : Perform enzyme inhibition assays (e.g., COX-2 IC₅₀ determination) with varying substrate concentrations .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s photostability be addressed?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized light exposure (e.g., UV-A at 365 nm) and quantify degradation via HPLC .
  • Additive Screening : Test antioxidants (e.g., BHT) or UV absorbers to stabilize the compound .
  • Cross-Lab Validation : Collaborate with independent labs to rule out instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.